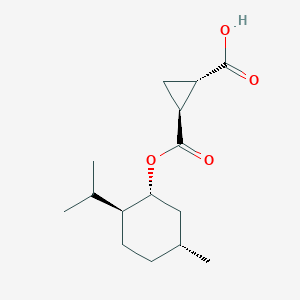
(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory effects, antimicrobial activity, and implications in drug development.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring and a carboxylic acid functional group. Its unique structure contributes to its biological activity. The empirical formula is C13H22O3, and its molecular weight is approximately 230.31 g/mol.
Anti-Inflammatory Properties
Research indicates that cyclopropane carboxylic acids exhibit significant anti-inflammatory activity. Specifically, this compound may modulate the production of inflammatory mediators. Studies suggest that compounds within this class can inhibit the synthesis of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of inflammatory diseases .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. Cyclopropane derivatives have been noted for their ability to inhibit bacterial growth. For instance, studies have demonstrated that certain cyclopropane carboxylic acids exhibit bacteriostatic effects against a range of pathogenic bacteria. This suggests potential applications in developing new antimicrobial therapies .
The biological activity of this compound may involve the inhibition of specific enzymes or pathways associated with inflammation and microbial resistance. For example, it has been suggested that cyclopropane derivatives can interfere with cysteine biosynthesis pathways in bacteria, enhancing their effectiveness as antibiotic adjuvants .
Study on Anti-inflammatory Effects
In a recent study published in MDPI, researchers evaluated the anti-inflammatory effects of various cyclopropane carboxylic acids. The results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6 in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of substituted cyclopropane carboxylic acids against Staphylococcus aureus. The findings revealed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting strong antibacterial activity. This positions this compound as a candidate for further development in antimicrobial therapies .
Data Summary
特性
IUPAC Name |
(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOAVRRNBJCLX-QNWJLWSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














